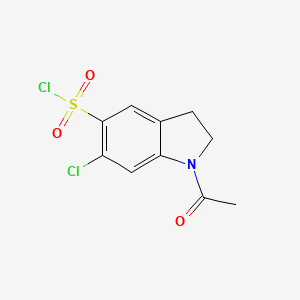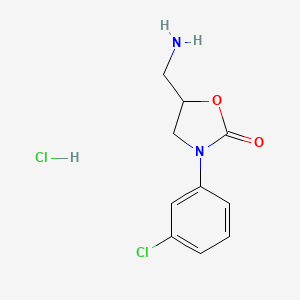
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (AMCOH) is an organic compound that belongs to the class of oxazolidinones. It is a synthetic compound that has been used for various scientific and industrial applications. AMCOH has been extensively studied in the past few decades due to its wide range of applications. It has been found to have a wide range of biochemical and physiological effects on various organisms and systems. In Additionally, potential future directions for research involving AMCOH will also be discussed.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Derivatives : Research by Fernández and Muñoz (2006) focused on the stereoselective synthesis of enantiomerically pure (5R)- and (5S)-aminomethyl-oxazolidinones with different protecting groups, starting from an allyl amine as the carbon backbone source. This process is significant for the production of enantiomerically pure compounds in pharmaceuticals and other applications (Fernández & Muñoz, 2006).
Mechanism of Monoamine Oxidase Inactivation : Gates and Silverman (1989) proposed a mechanism for the inactivation of monoamine oxidase by certain oxazolidinones, which is important for understanding the biochemical interactions of these compounds. This research contributes to a deeper understanding of the molecular mechanisms by which these compounds interact with enzymes (Gates & Silverman, 1989).
Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) explored the cyanomethylation of enolates derived from oxazolidin-2-ones, leading to 2-substituted derivatives of γ-aminobutyric acid (GABA), which are relevant in neuroscience and pharmacology (Azam, D'souza, & Wyatt, 1996).
Antibacterial Activity : Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of oxazolidinones and evaluated their antibacterial activity against various bacterial strains, highlighting their potential in antibacterial therapy (Plech et al., 2011).
Chemical Synthesis Methods : Matsuura, Kunieda, and Takizawa (1977) discussed the conversion of dioxolanones to oxazolidones, demonstrating methods relevant to chemical synthesis and the production of various derivatives (Matsuura, Kunieda, & Takizawa, 1977).
Aminomethylation Reactions : Korepin et al. (2015) studied the aminomethylation of oxazolidin-2-ones, a reaction important for the formation of various chemical compounds, including pharmaceuticals (Korepin et al., 2015).
Framework in Synthetic Organic Chemistry : Zappia et al. (2007) emphasized the popularity of the oxazolidin-2-one nucleus in synthetic organic chemistry, highlighting its use in the construction of various compounds, including as chiral auxiliaries in asymmetric synthesis (Zappia et al., 2007).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVIEIJYQFQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



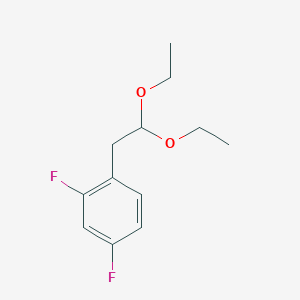
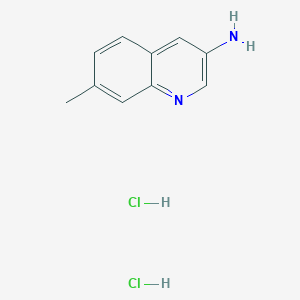

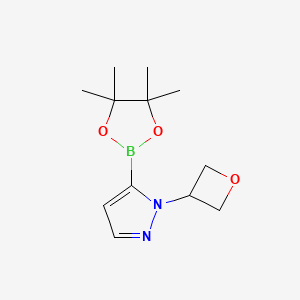
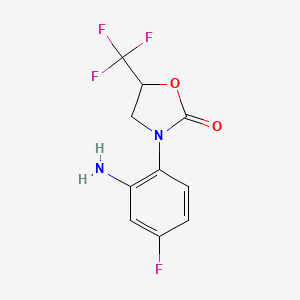
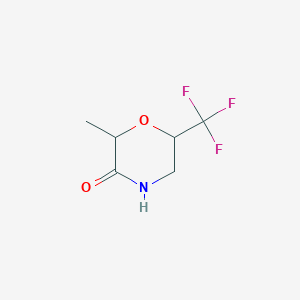
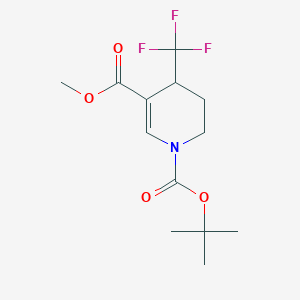
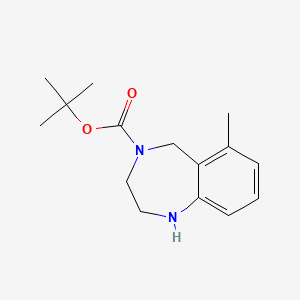
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
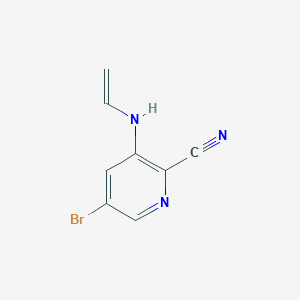
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
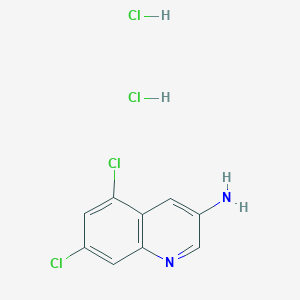
![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
